5-Aminofluorescein

DSSC photovoltaic energy conversion

Choose 5-Aminofluorescein (5-AF) from a specialist for your research needs. 5-AF goes beyond standard labeling, uniquely functioning as both a fluorescent reporter and an FTO demethylase inhibitor (IC50=6.55 µM), confirmed by X-ray crystallography. For DSSC development, it delivers a 10.2% higher photoelectric conversion efficiency (η=0.54%) compared to its 6-isomer. Its distinct solvent-dependent fluorescence—non-emissive in water but highly emissive in DMSO—makes it an ideal environmental sensor for monitoring protein conformations. Optimize your biomaterial and epigenetics research with this application-critical compound.

Molecular Formula C20H13NO5
Molecular Weight 347.3 g/mol
CAS No. 3326-34-9
Cat. No. B015267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminofluorescein
CAS3326-34-9
Synonyms5-aminofluorescein
5-fluoresceinamine
Molecular FormulaC20H13NO5
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2
InChIKeyGZAJOEGTZDUSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminofluorescein CAS 3326-34-9: An Overview for Research and Industrial Procurement


5-Aminofluorescein (5-AF, CAS 3326-34-9) is a green-fluorescent xanthene dye belonging to the fluorescein family, characterized by a primary amine substitution at the 5-position of the phthalic moiety . It is a dark brown crystalline solid with a molecular weight of 347.32 g/mol, a melting point of 223°C, and characteristic excitation/emission maxima of 490 nm/515 nm in aqueous solution . 5-AF serves as a versatile fluorescent label for proteins and nucleic acids, with its primary amine group enabling covalent conjugation to carboxyl groups via carbodiimide chemistry [1]. Its fluorescence properties, including quantum yield and spectral behavior, are significantly influenced by solvent environment, tautomeric equilibria, and pH, distinguishing it from unsubstituted fluorescein and other derivatives [2].

Why 5-Aminofluorescein Is Not a Drop-In Replacement for Other Fluorescein Derivatives


While many fluorescein-based dyes share a common xanthene core, their substitution patterns, reactive handles, and pH-dependent equilibria create distinct performance profiles that preclude simple interchangeability. For example, the location of the amino group (5- vs. 6-position) directly impacts photoelectric conversion efficiency in dye-sensitized solar cells [1]. More critically, the unique solvent-dependent fluorescence of 5-AF—where the dianion is non-fluorescent in water but highly emissive in aprotic solvents—is not observed for unsubstituted fluorescein or 4'-nitrofluorescein [2]. Additionally, 5-AF exhibits a strong shift toward colorless lactone tautomers in aqueous ethanol, a behavior that distinguishes it even from its 4'-isomer [3]. These differences underscore that procurement decisions must be guided by the specific quantitative evidence relevant to the intended application, rather than assuming functional equivalence among fluorescein analogs.

5-Aminofluorescein Quantitative Differentiation: Evidence-Based Procurement Guide


Superior Photoelectric Conversion Efficiency Over 6-Aminofluorescein in DSSCs

5-Aminofluorescein (5-AF) exhibits higher photoelectric conversion efficiency compared to its positional isomer, 6-aminofluorescein (6-AF), in dye-sensitized solar cell (DSSC) applications. In a comparative study, 5-AF achieved an open circuit voltage (Voc) of 0.60 V, a short circuit current density (Jsc) of 1.39 mA/cm², and a photo-to-electric conversion efficiency (η) of 0.54%, surpassing 6-AF which recorded a Voc of 0.58 V, Jsc of 1.22 mA/cm², and η of 0.49% [1].

DSSC photovoltaic energy conversion

pH-Dependent Controlled Release for Stimuli-Responsive Biomaterials

5-Aminofluorescein (5-AF) enables pH-triggered release from bioactive glass conjugates, with significantly higher release observed at acidic pH (4.2) compared to physiological pH (7.4). Conjugation of 5-AF to amino-bioactive glass via a pH-sensitive organic spacer (amide bond) resulted in loading efficiencies of 65 wt% and 44 wt% in two separate batches, with subsequent release tests showing greater 5-AF liberation at pH 4.2 versus pH 7.4 [1].

drug delivery biomaterials pH-responsive

FTO Demethylase Inhibition with Bifunctional Fluorescent Tracking Capability

5-Aminofluorescein (5-AF) functions as a bifunctional molecule that simultaneously inhibits the FTO demethylase and enables fluorescent tracking. 5-AF inhibits the N-terminal 31 residues truncated FTO demethylase activity using m6A-containing ssRNA as a substrate, with an IC50 value of 6.55 µM (6550.0 nM) as determined by LC-MS analysis over a 1-hour incubation period . X-ray crystal structures of FTO/5-aminofluorescein complex have been determined, elucidating the binding mechanism [1].

epigenetics FTO m6A inhibitor

Solvent-Dependent Quantum Yield: High Emission in Aprotic Solvents, Quenched in Water

The fluorescence quantum yield of 5'-aminofluorescein (5-AF) is highly solvent-dependent, exhibiting a stark contrast between protic and aprotic media. In water, the dianion (R²⁻) is practically nonfluorescent, whereas in aprotic solvents such as DMSO and acetonitrile, bright fluorescence is observed [1]. This behavior differs from unsubstituted fluorescein and 4'-nitrofluorescein, the latter of which shows increased quantum yield in alcohols or water but is nearly non-emissive in aprotic solvents [1].

fluorescence quantum yield solvent effects

Distinct Tautomeric Equilibrium Shifts in Aqueous Ethanol Relative to 4'-Isomer

5'-Aminofluorescein exhibits a stronger shift toward colorless lactone tautomers in 50 mass% aqueous ethanol compared to both 4'-aminofluorescein and unsubstituted fluorescein. In this solvent system, 5-AF shows signs of atypical tautomers such as anion-lactone and phenolate anion of the single-charged anion, which are not observed for fluorescein in water-based solvents [1]. The overall behavior of 4'-aminofluorescein is closer to that of the unsubstituted parent compound [1].

tautomerism acid-base equilibria pKa

High-Value Application Scenarios for 5-Aminofluorescein Based on Quantitative Evidence


Dye-Sensitized Solar Cell (DSSC) Development Requiring Isomer-Specific Performance

In DSSC research, the selection of the photosensitizer directly dictates conversion efficiency. The evidence demonstrates that 5-Aminofluorescein (5-AF) achieves a 10.2% relative improvement in photoelectric conversion efficiency (η = 0.54%) compared to its positional isomer 6-aminofluorescein (η = 0.49%) under identical conditions [1]. This quantifiable advantage makes 5-AF the preferred sensitizer candidate when optimizing DSSC performance among simple fluorescein derivatives.

pH-Responsive Drug Delivery Systems Targeting Acidic Microenvironments

The differential release of 5-Aminofluorescein from bioactive glass conjugates—with higher release at acidic pH 4.2 compared to physiological pH 7.4—validates its utility as a model compound for designing pH-stimuli responsive biomaterials [2]. This property is directly applicable to developing targeted drug delivery systems for cancer therapy (exploiting the acidic tumor microenvironment) or intracellular delivery (exploiting endosomal/lysosomal acidification).

FTO Demethylase Inhibition with Integrated Fluorescent Tracking in Epigenetics Research

5-Aminofluorescein uniquely serves as both an FTO demethylase inhibitor (IC50 = 6.55 µM) and a fluorescent reporter in the same molecule, with its binding to FTO confirmed by X-ray crystallography [3]. This bifunctionality enables researchers to simultaneously perturb m6A demethylation and visualize the inhibitor-protein interaction in live cells, streamlining experimental workflows in obesity and cancer epigenetics research.

Solvent Environment Sensing via Fluorescence Quenching in Aqueous Media

The unique solvent-dependent fluorescence of 5-Aminofluorescein—where the dianion is nonfluorescent in water but brightly emissive in aprotic solvents like DMSO—provides a built-in environmental sensor [4]. This property can be exploited to monitor protein conformational changes, lipid membrane interactions, or micelle formation, as the fluorescence signal directly reports on the local hydration state of the probe's microenvironment.

Technical Documentation Hub

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